molecular formula C13H17Cl3F3N3O B13002769 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride

Cat. No.: B13002769
M. Wt: 394.6 g/mol
InChI Key: AOTDTBCTKXLUIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with chloro and trifluoromethyl groups. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, followed by the conversion to the dihydrochloride salt for enhanced stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide
  • N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(morpholin-4-yl)acetamide

Uniqueness

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride stands out due to its dihydrochloride salt form, which enhances its solubility and stability compared to similar compounds. Additionally, the presence of the trifluoromethyl group imparts unique pharmacological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17Cl3F3N3O

Molecular Weight

394.6 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide;dihydrochloride

InChI

InChI=1S/C13H15ClF3N3O.2ClH/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(21)8-20-5-3-18-4-6-20;;/h1-2,7,18H,3-6,8H2,(H,19,21);2*1H

InChI Key

AOTDTBCTKXLUIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F.Cl.Cl

Origin of Product

United States

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